REACTION_CXSMILES
|
CC1(C)P([C:12]2[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[C:14](OC)[C:13]=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)C(C)(C)CC2(OCCO2)C1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:46]([OH:50])[CH2:47][CH2:48][CH3:49].ClC1C=CC=CC=1OC>C1(C)C=CC=CC=1.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:46]([O:50][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=1[O:18][CH3:19])[CH2:47][CH2:48][CH3:49] |f:1.2.3,8.9.10|
|
Name
|
|
Quantity
|
385 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
178 μL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)OC
|
Name
|
polytetrafluoroethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)[*:1])(F)[*:2]
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane
|
Quantity
|
8.6 mg
|
Type
|
reactant
|
Smiles
|
CC1(CC2(OCCO2)CC(P1C1=C(C(=CC=C1OC)OC)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(C)C)C
|
Name
|
cesium carbonate
|
Quantity
|
686 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
3.2 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a nitrogen-atmosphere glovebox, a 40-mL scintillation vial equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
cap septum
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
After the vial was rinsed with ethyl acetate (2×2 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with ethyl acetate (2 mL)
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was carefully removed on a rotary evaporator
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)OC1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |